![molecular formula C25H33NO B1265800 [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)- CAS No. 57125-50-5](/img/structure/B1265800.png)

[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-

Übersicht

Beschreibung

Synthesis Analysis

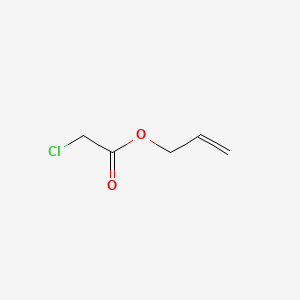

The synthesis of related compounds often involves multi-step organic reactions, including the use of Friedel-Crafts alkylation in supercritical carbon dioxide for increased efficiency and environmental friendliness. For instance, certain dodecyloxy-biphenyl derivatives have been synthesized to improve the rate of organic reactions, highlighting the versatility of these compounds in facilitating chemical transformations (Komoto & Kobayashi, 2002).

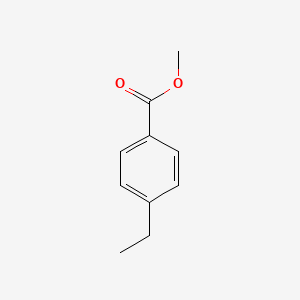

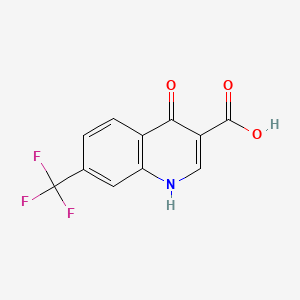

Molecular Structure Analysis

The molecular structure of “[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-” and similar compounds has been extensively analyzed through spectroscopic methods. Vibrational infrared and Raman spectroscopy have been used to identify structural changes during phase transitions, offering insights into the conformational dynamics of the dodecyloxy residue and biphenyl backbone (Galbiati & Zerbi, 1987).

Chemical Reactions and Properties

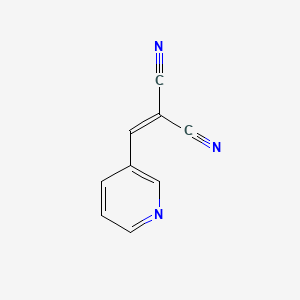

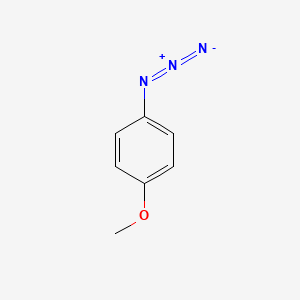

Research has shown that certain biphenyl carbonitriles can act as precursors to more complex molecules, with potential antioxidant properties and applications in creating functionalized tetrazoles. This highlights the chemical reactivity and versatility of biphenyl carbonitriles in synthesizing biologically active compounds (Savegnago et al., 2016).

Physical Properties Analysis

The physical properties of “[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-” derivatives, such as solubility, phase behavior, and thermal stability, have been studied. These properties are influenced by the structural characteristics of the compound, including the length of the dodecyloxy chain and the presence of functional groups (Percec et al., 1992).

Wissenschaftliche Forschungsanwendungen

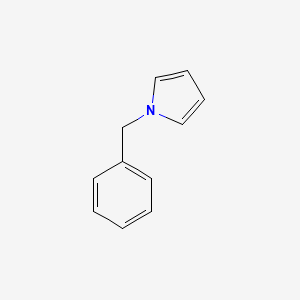

Self-Assembly in Organic Structures

4'-(n-dodecyloxy)-1,1'-biphenyl-4-carbonyl Ala-Ala dipeptides derived from this compound can self-assemble into tubular structures in water and dimethyl sulfoxide mixtures. These structures are coiled nanoribbons whose handedness is determined by the chirality of alanine, indicating the potential of this compound in nanotechnology and materials science for creating complex organic structures (Zhang et al., 2017).

Catalysis in Organic Reactions

1-Dodecyloxy-4-perfluoroalkylbenzenes, related to the compound of interest, have been found to enhance the rate of organic reactions like aldol-type reactions and Friedel-Crafts alkylation in supercritical carbon dioxide. This indicates their potential role as surfactants in facilitating organic reactions, which can be crucial in pharmaceutical manufacturing and organic chemistry (Komoto & Kobayashi, 2002).

Liquid Crystal and Optoelectronic Applications

The compound's derivatives have been studied in liquid crystalline mixtures, with observations on phase transitions and molecular polarizability. This research provides insights into the potential applications of these materials in display technologies and other optoelectronic devices (Shahina et al., 2016).

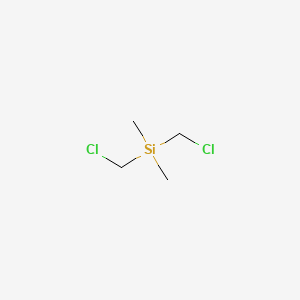

Mechanical Characterization

Carbon nanomembranes (CNMs) created from self-assembled monolayers (SAMs) of biphenyl-based molecules, including derivatives of the compound of interest, have been mechanically characterized. This research is crucial for understanding the mechanical properties of CNMs, which have applications in nanotechnology and materials science (Zhang, Beyer, & Gölzhäuser, 2011).

Intelligent Materials Creation

Studies have shown the potential of these compounds in creating intelligent materials like thermoreversible materials based on epoxy matrices modified with liquid crystal for optoelectronic applications. This research opens pathways for the development of smart materials that respond to environmental changes (Tercjak, Serrano, & Mondragon, 2006).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using appropriate personal protective equipment. If inhaled or contacted with skin or eyes, medical attention should be sought .

Wirkmechanismus

Target of Action

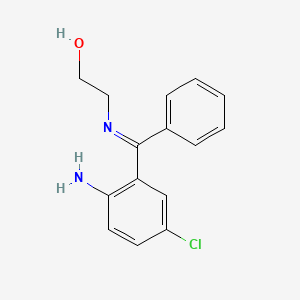

Similar compounds are known to interact with various enzymes and receptors in the body

Mode of Action

It’s known that the compound undergoes structural changes at phase transitions . These changes could potentially influence its interaction with its targets, leading to various biochemical effects. More detailed studies are required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

Related compounds have been shown to influence the phenylpropanoid biosynthesis pathway . This pathway is involved in the production of various secondary metabolites, which play crucial roles in plant defense mechanisms .

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy

Result of Action

It’s known that the compound undergoes structural changes at phase transitions . These changes could potentially influence its interaction with its targets, leading to various biochemical effects. More detailed studies are required to elucidate the precise molecular and cellular effects of this compound’s action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the performance of organic dyes, including compounds similar to 4’-Cyano-4-dodecyloxybiphenyl, in dye-sensitized solar cells (DSSCs) can be influenced by factors such as feedstock availability, scalability, recycling issues, and device stability

Eigenschaften

IUPAC Name |

4-(4-dodecoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO/c1-2-3-4-5-6-7-8-9-10-11-20-27-25-18-16-24(17-19-25)23-14-12-22(21-26)13-15-23/h12-19H,2-11,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSZDBDWXPAHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069159 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)- | |

CAS RN |

57125-50-5 | |

| Record name | 4′-(Dodecyloxy)[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57125-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-(dodecyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057125505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(dodecyloxy)[1,1'-biphenyl]-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does the structure of [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)- contribute to the liquid crystalline behavior of the platinum(II) complexes?

A1: [1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-, when incorporated into the larger ligand framework, contributes to the liquid crystalline behavior of the platinum(II) complexes due to its inherent structural anisotropy. The molecule possesses a rigid biphenyl core, which promotes molecular ordering. The long dodecyloxy chain acts as a flexible tail, further enhancing the tendency to form ordered phases. When coordinated to the platinum(II) center, these ligands, along with the auxiliary ligands, dictate the overall shape of the complex, influencing the type of liquid crystalline phase observed (nematic or smectic). The extended, rod-like structure of the complexes favors liquid crystal formation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine](/img/structure/B1265718.png)